molecular formula C15H9F3N2O B3014926 2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 887267-97-2

2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B3014926
CAS No.: 887267-97-2
M. Wt: 290.245
InChI Key: VPLXDSPZOPBAEA-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H9F3N2O and its molecular weight is 290.245. The purity is usually 95%.
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Scientific Research Applications

Electron Transport and Optoelectronic Applications

  • Electron Transport Materials : 2-(Biphenyl-4-yl)-1,3,4-oxadiazole derivatives have been investigated for their potential as electron transport materials. Their high melting temperatures and low orbital levels make them suitable for use in organic optoelectronic devices (Liu, Zhao, & Huang, 2007).
  • Organic Light Emitting Diodes (OLEDs) : These compounds are extensively utilized as electron transport materials to enhance the performance of OLEDs. Their structure-property relationships are crucial for understanding their effectiveness in this application (Emmerling et al., 2012).
  • Photophysical Behavior in Phosphorescent Organic Light Emitting Diodes : The unusual electrochemical and photophysical behavior of these compounds, such as 2,2'-bis(1,3,4-oxadiazol-2-yl)biphenyls, shows promise for use in phosphorescent OLEDs (Leung et al., 2007).

Synthesis and Characterization

  • Synthesis and Characterization : The synthesis process and the characterization of these compounds, including their thermal, optical, and electrochemical properties, are key aspects of research. This knowledge is essential for tailoring their properties for specific applications (Ustabaş et al., 2020).

Biological Applications

  • Antimicrobial and Analgesic Activities : Some derivatives of 2-(Biphenyl-4-yl)-1,3,4-oxadiazole have been synthesized and tested for their antimicrobial and analgesic activities. This research explores the potential of these compounds in medical applications (Ramaprasad et al., 2010).

Energy Transfer Studies

  • Förster Resonance Energy Transfer (FRET) : These compounds have been used in energy transfer studies as donors with coumarin-334 as the acceptor in both ethanol and polymer media. This research is significant for applications such as energy transfer dye lasers and plastic scintillation detectors (Naik et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition Properties : The derivatives of 2-(Biphenyl-4-yl)-1,3,4-oxadiazole have been studied for their corrosion inhibition properties for mild steel in sulphuric acid. This research is valuable in the field of materials science, particularly for protecting metals against corrosion (Ammal et al., 2018).

Properties

IUPAC Name

2-(4-phenylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)14-20-19-13(21-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLXDSPZOPBAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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